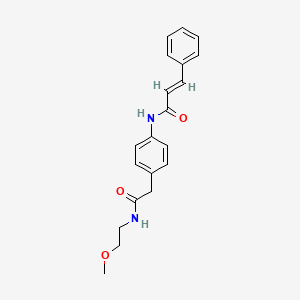

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide, also known as MEACA, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of cinnamamide derivatives, which are known for their diverse biological activities. MEACA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for further research.

Applications De Recherche Scientifique

Antagonistic Properties Against Serotonin

Cinnamamides, including compounds structurally similar to N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide, have been studied for their potential as serotonin antagonists. Research by Dombro and Woolley (1964) revealed that cinnamamides with aminoalkyl groups on the amide nitrogen could act as antimetabolites of serotonin, showing significant antiserotonin activity in both isolated rat uterus and in vivo assays. The introduction of specific groups into the cinnamamide structure was found to increase antiserotonin potency significantly (Dombro & Woolley, 1964).

Synthesis and Antidepressant-like Action

A study by Deng et al. (2011) described the synthesis and pharmacological evaluation of N-(2-hydroxyethyl) cinnamamide derivatives. These compounds exhibited significant antidepressant-like actions in mice, as demonstrated by reduced immobility time in the forced swimming test (FST) and tail suspension test (TST), highlighting their potential therapeutic application in treating depression (Deng, Wu, Wei, & Quan, 2011).

Tyrosinase Inhibitory Kinetics and Antimelanogenic Properties

Nazir et al. (2021) investigated methoxy-substituted tyramine derivatives for their inhibitory effects against mushroom and human tyrosinase as a strategy to identify anti-melanogenic ingredients. Their findings indicated potent inhibitory activity, suggesting these compounds as promising candidates for the development of tyrosinase inhibitors, potentially applicable in treatments for melanogenesis disorders (Nazir, Rafique, Kausar, Abbas, Ashraf, Rachtanapun, Jantanasakulwong, & Ruksiriwanich, 2021).

Anticancer Properties

Cinnamic acid derivatives, including those structurally related to this compound, have been extensively researched for their anticancer potentials. A review by De, Baltas, and Bedos-Belval (2011) highlighted the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, emphasizing their underutilized antitumor efficacy despite a rich medicinal tradition and recent synthetic advancements in antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Propriétés

IUPAC Name |

(E)-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-25-14-13-21-20(24)15-17-7-10-18(11-8-17)22-19(23)12-9-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,21,24)(H,22,23)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCSRDUQSMOZNK-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2690829.png)

![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2690831.png)

![N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2690832.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)

![3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2690837.png)

![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)

![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)

![2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2690843.png)

![4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690845.png)

![(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2690848.png)